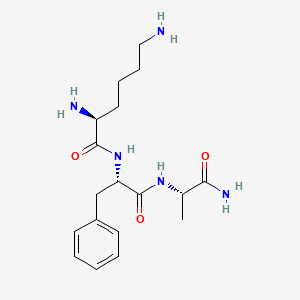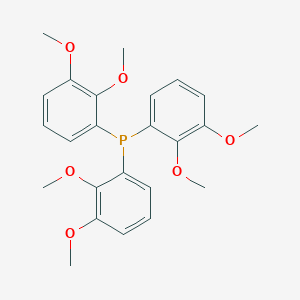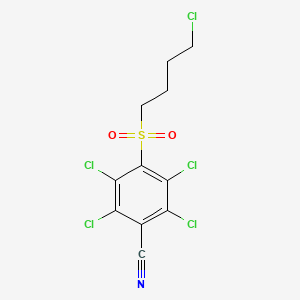
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- typically involves multiple steps, starting with the chlorination of benzonitrile to introduce the chlorine atoms at the 2, 3, 5, and 6 positions. This is followed by the sulfonylation of the 4-chlorobutyl group. The reaction conditions often require the use of chlorinating agents and sulfonylating reagents under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and sulfonyl group can form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-chloro-: A simpler compound with a single chlorine atom, used in the production of pigments and as a precursor for other chemicals.
Benzonitrile, 2,3,5,6-tetrachloro-: Lacks the sulfonyl group but shares the tetrachloro substitution pattern, used in similar applications.
Uniqueness
Benzonitrile, 4-((4-chlorobutyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the combination of multiple chlorine atoms and a sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
56916-65-5 |
|---|---|
Fórmula molecular |
C11H8Cl5NO2S |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-(4-chlorobutylsulfonyl)benzonitrile |
InChI |
InChI=1S/C11H8Cl5NO2S/c12-3-1-2-4-20(18,19)11-9(15)7(13)6(5-17)8(14)10(11)16/h1-4H2 |
Clave InChI |
DOCLKAQOQGPDDM-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)CS(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


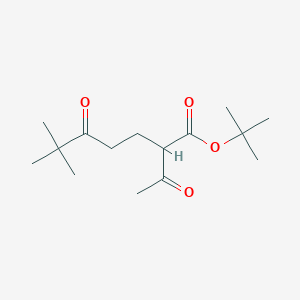
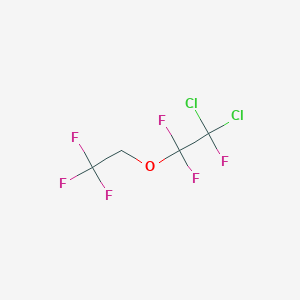
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
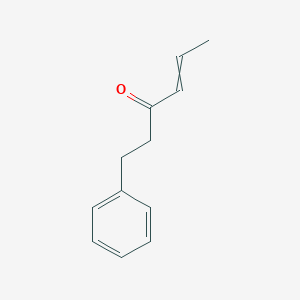
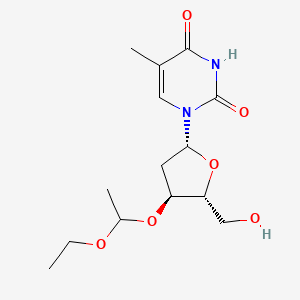
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14620201.png)
![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)

